molecular formula C22H27N3O5 B2693710 3-(3-(3,5-Dimethoxyphenyl)ureido)cyclohexyl phenylcarbamate CAS No. 1351660-49-5

3-(3-(3,5-Dimethoxyphenyl)ureido)cyclohexyl phenylcarbamate

Cat. No.: B2693710
CAS No.: 1351660-49-5
M. Wt: 413.474
InChI Key: KNLDZKPLWVYENC-UHFFFAOYSA-N
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Description

3-(3-(3,5-Dimethoxyphenyl)ureido)cyclohexyl phenylcarbamate is a useful research compound. Its molecular formula is C22H27N3O5 and its molecular weight is 413.474. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chiral Stationary Phases for Chromatography

  • Cyclohexylcarbamates of cellulose and amylose, related to 3-(3-(3,5-Dimethoxyphenyl)ureido)cyclohexyl phenylcarbamate, have been prepared and evaluated for their resolving abilities for enantiomers as chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC). These CSPs have shown high resolving abilities, comparable to popular CSPs, and are useful in chromatographic applications due to their solubility in chloroform and chiral discrimination abilities in NMR spectroscopy as well as in HPLC (Kubota, Yamamoto, & Okamoto, 2000).

Antimicrobial and Anti-Inflammatory Applications

  • Novel derivatives with structures related to this compound have shown promise in antimicrobial and anti-inflammatory applications. For instance, certain derivatives have demonstrated significant anti-inflammatory activity, inhibiting pro-inflammatory cytokines (TNF-α and IL-6), and exhibited potent antimicrobial activity against pathogenic bacteria and fungi (Keche et al., 2012).

Neurotrophic Effects

  • Compounds structurally related to this compound have been isolated from Zingiber purpureum and shown to possess neurotrophic effects. These compounds significantly induced neurite sprouting in PC12 cells and primary cultured rat cortical neurons, and also provided protection against cell death caused by serum deprivation. They have potential applications in disease modification for depression and dementia (Matsui et al., 2012).

Corrosion Inhibition

  • Derivatives of 1,3,5-triazinyl urea, similar in structure to the compound , have been evaluated as corrosion inhibitors for mild steel in acidic solutions. These studies demonstrate the effectiveness of such compounds in protecting metal surfaces against corrosion, indicating potential applications in material sciences (Mistry et al., 2011).

Supramolecular Chemistry

  • Research into ureidopyrimidone derivatives, which share functional similarities with this compound, has explored their strong dimerization capabilities via quadruple hydrogen bonding. This property is significant in the field of supramolecular chemistry for the development of novel materials and molecular recognition systems (Beijer et al., 1998).

Properties

IUPAC Name

[3-[(3,5-dimethoxyphenyl)carbamoylamino]cyclohexyl] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5/c1-28-19-12-17(13-20(14-19)29-2)24-21(26)23-16-9-6-10-18(11-16)30-22(27)25-15-7-4-3-5-8-15/h3-5,7-8,12-14,16,18H,6,9-11H2,1-2H3,(H,25,27)(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLDZKPLWVYENC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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